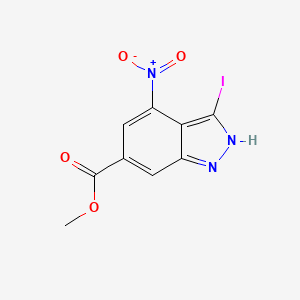

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

説明

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with iodine at position 3, a nitro group at position 4, and a methyl ester at position 4. The iodine and nitro groups confer unique reactivity, enabling further functionalization via cross-coupling or reduction reactions .

特性

IUPAC Name |

methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPNFHJCNLVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646348 | |

| Record name | Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-73-0 | |

| Record name | Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of a suitable indazole derivative followed by nitration and esterification reactions . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

化学反応の分析

Types of Reactions:

Substitution Reactions: The iodine atom in Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

- Substitution reactions yield various substituted indazole derivatives.

- Reduction reactions produce amino-indazole derivatives.

- Hydrolysis results in the formation of the corresponding carboxylic acid .

科学的研究の応用

Medicinal Chemistry

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate has shown potential in the development of new pharmaceuticals due to its diverse biological activities:

- Antitumor Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited IC₅₀ values of 0.64 μM against HCT116 (colon cancer) and 0.75 μM against MDA-MB-231 (breast cancer) cells, indicating strong inhibitory effects on tumor growth .

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| HCT116 | 0.64 |

| MDA-MB-231 | 0.75 |

- Antimicrobial Properties : The compound has been evaluated for its activity against several bacterial strains, showing moderate effectiveness, which suggests its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Chemical Synthesis

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate serves as a valuable intermediate in synthesizing more complex indazole derivatives. These derivatives are being explored for their potential as pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Ester Hydrolysis : The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid .

Industrial Applications

In the industrial sector, methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is utilized in:

- Material Development : It acts as a building block for synthesizing dyes, pigments, and other functional materials.

- Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis makes it important for producing various therapeutic agents.

Case Studies

Several case studies highlight the efficacy and potential of methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate:

- Cancer Cell Line Studies : A study conducted on HCT116 and MDA-MB-231 cells revealed significant growth inhibition, supporting its development as a new anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against resistant bacterial strains, indicating its potential utility in treating drug-resistant infections .

- Inflammatory Response Modulation : Research exploring its anti-inflammatory properties suggested mechanisms through which it could inhibit pro-inflammatory pathways .

作用機序

The mechanism of action of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is primarily related to its ability to undergo various chemical transformations, which enable it to interact with biological targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

類似化合物との比較

The structural and functional attributes of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate can be contextualized by comparing it to analogous indazole derivatives. Key differences in substituent positions, functional groups, and physicochemical properties are summarized below.

Structural Analogs and Similarity Scores

lists structurally similar compounds with varying substituents (Table 1). Notably:

| CAS No. | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 1041205-25-7 | Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | 3-I, 1-Me, 6-COOMe | 0.99 |

| 1092351-68-2 | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | 3-I, 1-Me, 5-COOEt | 0.97 |

| 1337882-04-8 | Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate | 3-I, 1-Me, 4-COOMe | 0.97 |

| 1234616-33-1 | 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid | 3-I, 1-Me, 5-COOH | 0.93 |

Key Observations :

- 1-Methyl vs. 1H Indazole : The 1-methyl analog (CAS 1041205-25-7) exhibits near-identical structure but lacks tautomerism due to methylation at the indazole nitrogen. This alters electronic properties and may reduce hydrogen-bonding capacity compared to the 1H variant .

- Conversely, carboxylic acid derivatives (e.g., CAS 1234616-33-1) improve aqueous solubility .

- Nitro Group Positioning : The target compound’s 4-nitro group contrasts with 6-nitro derivatives (e.g., ), which exhibit distinct electronic effects. The 4-nitro substituent deactivates the aromatic ring more strongly at position 3, influencing iodine’s reactivity in cross-coupling reactions .

Structural and Crystallographic Analysis

Tools like Mercury CSD () and SHELXL () enable comparative analysis of crystal packing and intermolecular interactions. The iodine atom’s heavy-atom effect facilitates precise crystallographic resolution, distinguishing it from lighter halogen analogs .

生物活性

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate has the following molecular structure:

- Molecular Formula : C9H8IN3O4

- Molecular Weight : Approximately 333.08 g/mol

The compound features an indazole ring, a nitro group at the 4-position, an iodine atom at the 3-position, and a carboxylate ester at the 6-position. These functional groups contribute to its reactivity and biological activity.

The biological activity of methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, while the iodine atom facilitates binding to target proteins through halogen bonding interactions. The ester group may hydrolyze to release the active carboxylic acid form, which can interact with enzymes or receptors involved in disease pathways.

- Receptor Binding : The structural similarity to other biologically active molecules suggests potential applications in targeting specific receptors, including those involved in cancer and inflammatory pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate:

- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects. For instance, it showed IC50 values in the low micromolar range against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines .

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT116 | 0.64 |

| MDA-MB-231 | 0.75 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Other Biological Activities

- Anti-inflammatory Properties : Preliminary studies suggest that methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate may possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects : Some derivatives of indazole compounds have shown neuroprotective activity, suggesting that methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate might also have similar effects worth exploring further.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate:

- Study on Cancer Cell Lines : A study investigated the compound's effect on HCT116 and MDA-MB-231 cells, revealing significant growth inhibition with IC50 values of 0.64 μM and 0.75 μM respectively. The study concluded that the compound could be a promising lead for developing new anticancer agents .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against various pathogens, showing that certain derivatives had notable activity against resistant strains of bacteria, highlighting their potential in treating infections caused by drug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of nitro- and iodo-substituted indazoles typically involves multi-step reactions. For example, nitration and iodination can be performed sequentially on a pre-functionalized indazole core. Refluxing in acetic acid with sodium acetate (as described in thiazole-indole derivatives in ) is a common approach for introducing nitro groups. Optimizing reaction conditions (e.g., temperature, stoichiometry of iodine sources like KI/I₂, and acid catalysts) is critical to minimize side reactions such as over-nitration or deiodination .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the nitro (electron-withdrawing) and iodo (deshielding) groups. IR spectroscopy can identify nitro (stretching at ~1520–1350 cm) and ester carbonyl (C=O at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL ( ) or automated tools like SHELXT ( ) resolves structural ambiguities. Mercury CSD ( ) can visualize packing motifs and intermolecular interactions (e.g., π-stacking influenced by nitro/iodo groups) .

Q. How should researchers handle stability and safety concerns during synthesis and storage?

- Methodology : Nitro compounds are thermally sensitive. Store at –20°C in amber vials to prevent photodegradation. For iodinated analogs, ensure inert atmospheres (argon) during reactions to avoid iodine loss. Safety protocols from (for 6-fluoro-3-iodo-4-nitro-1H-indazole) recommend using fume hoods, PPE, and spill containment measures due to potential toxicity and environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or reaction yields for this compound?

- Methodology : Discrepancies in SXRD data (e.g., disorder in nitro/iodo groups) may arise from twinning or poor crystal quality. Use SHELXL’s refinement tools ( ) to model disorder, and validate with R-factor convergence (<5%). For yield inconsistencies, analyze byproducts via HPLC-MS and adjust iodination conditions (e.g., switching from I₂ to N-iodosuccinimide) to improve selectivity .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The iodo substituent is a prime site for palladium-catalyzed couplings. Optimize ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability of the nitro group. Monitor reaction progress via TLC or inline IR to prevent nitro reduction by residual catalysts .

Q. How can computational tools predict electronic properties or regioselectivity in further functionalization?

- Methodology : Density functional theory (DFT) calculations (e.g., using electron density functionals as in ) model charge distribution. The nitro group’s electron-withdrawing effect directs electrophilic attacks to the indazole’s 5-position, while the iodo group’s steric bulk influences accessibility. Software like Gaussian or ORCA can simulate Fukui indices to predict reactive sites .

Q. What are the challenges in correlating structural data with biological activity (e.g., enzyme inhibition)?

- Methodology : Co-crystallization with target proteins (e.g., kinases) using SXRD ( ) can reveal binding modes. However, the nitro group’s redox activity may interfere with assays. Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) and compare with non-nitro analogs to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。